The synthesis of 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl typically involves a multi-step process starting from commercially available precursors. A common synthetic route includes:
The molecular formula for 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl is , with a molecular weight of approximately 366.9 g/mol . The compound features:
The structural representation can be depicted using SMILES notation: CC1=CC(OCCCS(C)(=O)=O)=CC(C)=C1C1=CC=CC(CCl)=C1
, illustrating the connectivity of atoms within the molecule .
3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl can undergo several significant chemical reactions:
The mechanism of action for 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl primarily revolves around its ability to act as a versatile building block in organic synthesis. Its functional groups allow it to participate in:
These mechanisms are crucial for developing more complex molecules in medicinal chemistry and materials science .
The physical and chemical properties of 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl include:
The applications of 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl are diverse and include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0